molecular formula C11H9N3 B8418218 4-Cyano-1-hydrazinonaphthalene

4-Cyano-1-hydrazinonaphthalene

Cat. No. B8418218
M. Wt: 183.21 g/mol
InChI Key: TTXHKGBYJVEZGD-UHFFFAOYSA-N
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Patent
US05523455

Procedure details

A solution of 4.09 g of sodium nitrite in 30 ml of water is added to a solution, cooled to 0° C., of 8.35 g of 4-cyano-1-naphthylamine in 180 ml of 1N HCl. The mixture is left stirring for 1 hour 15 minutes at 0° C. It is cooled to -10° C., and a solution of 41.75 g of stannous chloride dihydrate in 42 ml of concentrated HCl is added slowly. The reaction mixture is stirred for 1 hour, allowing the temperature to rise to RT. It is filtered. The residue is suspended in water and 20 ml of concentrated NaOH are added. The expected product is obtained after filtration, rinses with water and then drying under vacuum, m=8.6 g.
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
41.75 g
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([NH2:17])=[CH:9][CH:8]=1)#[N:6]>O.Cl>[C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([NH:17][NH2:1])=[CH:9][CH:8]=1)#[N:6] |f:0.1|

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.35 g
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)N
Name
Quantity
180 mL
Type
solvent
Smiles
Cl
Step Three
Name
stannous chloride dihydrate
Quantity
41.75 g
Type
reactant
Smiles
Name
Quantity
42 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 1 hour 15 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to -10° C.
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to rise to RT
FILTRATION
Type
FILTRATION
Details
It is filtered
ADDITION
Type
ADDITION
Details
20 ml of concentrated NaOH are added

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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